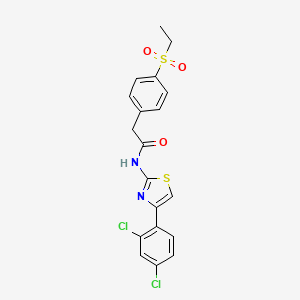
N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide, commonly known as DTT, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DTT is a thiazole derivative that exhibits anti-inflammatory, analgesic, and antipyretic effects.
科学的研究の応用
DTT has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and other chronic pain conditions. DTT has also been shown to have potential anti-cancer properties, with studies demonstrating its ability to induce apoptosis in cancer cells.
作用機序
The exact mechanism of action of DTT is not fully understood. However, it is believed to act on the cyclooxygenase (COX) pathway, which is responsible for the production of prostaglandins that contribute to inflammation, pain, and fever. DTT is thought to inhibit the activity of COX-2, which is upregulated in response to inflammation, while sparing COX-1, which is involved in the production of prostaglandins that protect the gastrointestinal tract.
Biochemical and Physiological Effects:
DTT has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been found to have potential anti-cancer properties, with studies demonstrating its ability to induce apoptosis in cancer cells. In addition, DTT has been shown to have a favorable safety profile, with no significant adverse effects reported in animal studies.
実験室実験の利点と制限
DTT has several advantages for use in lab experiments. It is a highly specific inhibitor of COX-2, making it useful for studying the role of COX-2 in inflammation, pain, and fever. It is also relatively easy to synthesize and has a favorable safety profile. However, DTT has some limitations for lab experiments. Its potency is relatively low compared to other COX-2 inhibitors, and its solubility in water is limited, which can make it challenging to administer in vivo.
将来の方向性
There are several potential future directions for research on DTT. One area of interest is the development of more potent and selective COX-2 inhibitors based on the structure of DTT. Another area of interest is the investigation of the potential anti-cancer properties of DTT and its derivatives. Additionally, further studies are needed to elucidate the exact mechanism of action of DTT and to explore its potential therapeutic applications in humans.
Conclusion:
In conclusion, DTT is a thiazole derivative that exhibits anti-inflammatory, analgesic, and antipyretic effects. It has potential therapeutic applications in the treatment of inflammatory diseases and cancer. DTT acts on the COX pathway, inhibiting the activity of COX-2 while sparing COX-1. It has a favorable safety profile and is relatively easy to synthesize. However, its potency is relatively low compared to other COX-2 inhibitors, and its solubility in water is limited. Future research on DTT is needed to explore its potential therapeutic applications and to develop more potent and selective COX-2 inhibitors.
合成法
DTT can be synthesized using a variety of methods, including the reaction of 2,4-dichlorophenyl isothiocyanate with 4-aminothiazole, followed by the reaction of the resulting compound with 4-(ethylsulfonyl)phenylacetic acid. The final product is obtained through purification and isolation processes.
特性
IUPAC Name |
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(4-ethylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O3S2/c1-2-28(25,26)14-6-3-12(4-7-14)9-18(24)23-19-22-17(11-27-19)15-8-5-13(20)10-16(15)21/h3-8,10-11H,2,9H2,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRZZTBALLKJXKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

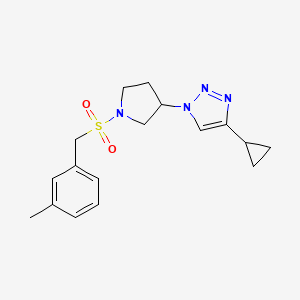
![N~1~-(4-butylphenyl)-2-[8-[4-(2-methylphenyl)piperazino]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2910610.png)

![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2910618.png)
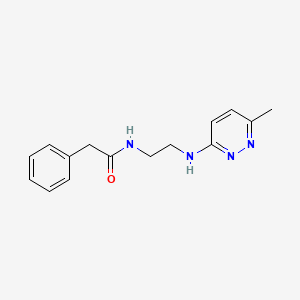
![Methyl (5R,7S)-5-cyclopropyl-7-(difluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2910620.png)
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2910622.png)
![N-benzyl-2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2910623.png)
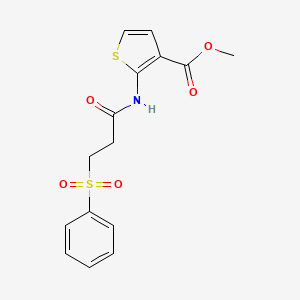
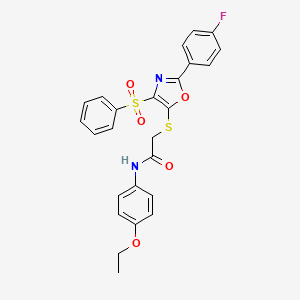
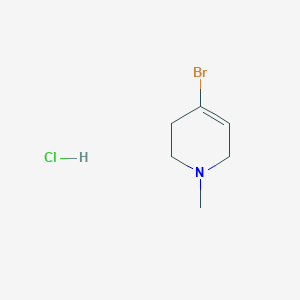
![N-[3-(2-Fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl]but-2-ynamide](/img/structure/B2910628.png)

![Methyl cis-3-{[(tert-butoxy)carbonyl]amino}-1-methylcyclobutane-1-carboxylate](/img/structure/B2910631.png)